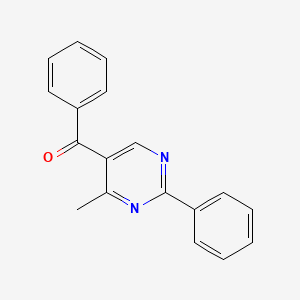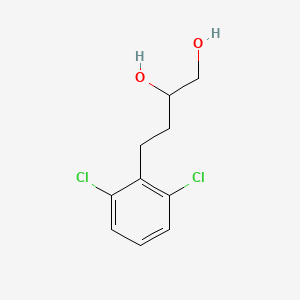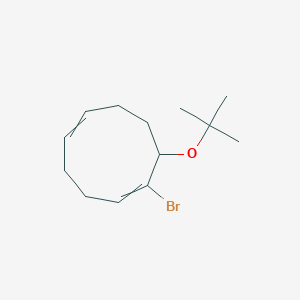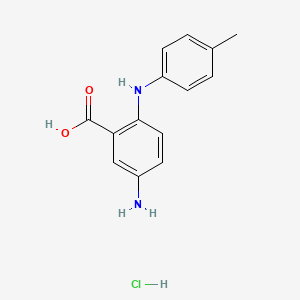![molecular formula C6H5O4P B14599673 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate CAS No. 60798-82-5](/img/structure/B14599673.png)
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate is an organic compound that features a phenolate group bonded to a hydroxy(oxo)phosphaniumyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate typically involves the reaction of phenol with a phosphorus oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also involves stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: The phenolate group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenolates, oxides, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydroxy(oxo)phosphaniumyl group plays a crucial role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Phosphoric Acid Derivatives: Compounds with similar phosphorus-containing functional groups.
Substituted Phenolates: Compounds with various substituents on the phenolate ring.
Uniqueness
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate is unique due to the presence of both a phenolate and a hydroxy(oxo)phosphaniumyl group, which imparts distinct chemical properties and reactivity. This dual functionality allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
60798-82-5 |
|---|---|
Molecular Formula |
C6H5O4P |
Molecular Weight |
172.07 g/mol |
IUPAC Name |
(2-hydroxyphenoxy)-oxido-oxophosphanium |
InChI |
InChI=1S/C6H5O4P/c7-5-3-1-2-4-6(5)10-11(8)9/h1-4,7H |
InChI Key |
FVUMRDDDPMKQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)O[P+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)


![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)

![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)


![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)


